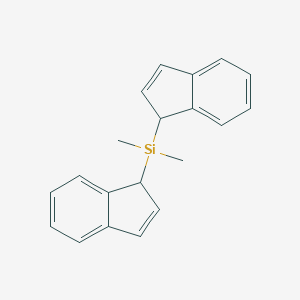

di(1H-inden-1-yl)dimethylsilane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(1H-inden-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYTUIWIDDBVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Pivotal Role of a Bridged Ligand Precursor

An In-Depth Technical Guide to Di(1H-inden-1-yl)dimethylsilane: Synthesis, Properties, and Applications

Di(1H-inden-1-yl)dimethylsilane, also known by synonyms such as bis(inden-1-yl)dimethylsilane, is a crucial organosilicon compound in the field of organometallic chemistry and catalysis.[1][2] With the chemical formula C₂₀H₂₀Si and a molecular weight of 288.46 g/mol , its significance lies primarily in its role as a pro-ligand for the synthesis of ansa-metallocenes.[1][2] These bridged metallocene complexes, particularly those of zirconium, are highly active and stereoselective catalysts for olefin polymerization, enabling the production of polymers with specific tacticities and properties.[3][4][5] The dimethylsilyl bridge in this compound provides a rigid covalent linkage between the two indenyl rings, which, upon coordination to a metal center, dictates the geometry and, consequently, the catalytic behavior of the resulting complex.[3] This guide provides a detailed exploration of the synthesis, properties, and core applications of this foundational chemical building block.

Core Synthesis: A Mechanistic Approach

The predominant and most reliable synthesis of di(1H-inden-1-yl)dimethylsilane involves a two-step, one-pot reaction. The process hinges on the deprotonation of indene to form a nucleophilic indenyl anion, which then undergoes a double substitution reaction with dichlorodimethylsilane.

Causality Behind Experimental Choices

-

Deprotonation: Indene possesses a relatively acidic methylene proton (pKa ≈ 20 in DMSO) due to the formation of the aromatic indenyl anion upon deprotonation. A strong organolithium base, typically n-butyllithium (n-BuLi), is required to efficiently and quantitatively abstract this proton.[6][7][8] The reaction is highly favorable as it results in a stable, aromatic 10-π electron system.

-

Solvent System: The choice of an anhydrous, aprotic polar solvent like tetrahydrofuran (THF) or diethyl ether is critical. These solvents effectively solvate the lithium counter-ion of the indenyl anion, enhancing its nucleophilicity. Furthermore, the absence of acidic protons prevents the premature quenching of the n-butyllithium reagent.[9]

-

Temperature Control: The initial deprotonation step is highly exothermic. Performing the addition of n-butyllithium at very low temperatures (e.g., -78 °C, typically achieved with a dry ice/acetone bath) is a crucial safety and selectivity measure.[10] This controlled temperature prevents undesirable side reactions and ensures the stability of the organolithium species.

-

Nucleophilic Substitution: The resulting lithium indenide is a potent nucleophile. It attacks the electrophilic silicon center of dichlorodimethylsilane, displacing a chloride ion in a standard Sₙ2 reaction. The use of a stoichiometric amount of n-BuLi ensures the formation of the dianion, allowing for the second indenyl group to attach to the silicon center, thus forming the desired bridged ligand.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for di(1H-inden-1-yl)dimethylsilane.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be performed by trained professionals under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate Schlenk line or glovebox techniques.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a connection to an inert gas line is assembled.

-

Initial Charge: The flask is charged with indene (2.0 equivalents) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A solution of n-butyllithium (2.0 equivalents, typically 2.5 M in hexanes) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.[10] The solution typically changes color, indicating the formation of the indenyl anion. The mixture is stirred at this temperature for an additional 1-2 hours.

-

Coupling Reaction: Dichlorodimethylsilane (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the cold solution of the indenyl anion.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight (approximately 12-16 hours) to ensure the reaction goes to completion.[10]

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This step neutralizes any remaining organolithium species.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (2-3 times). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, often an oil or a low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to yield the pure di(1H-inden-1-yl)dimethylsilane. The product is typically a yellow to brown crystalline powder.[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of di(1H-inden-1-yl)dimethylsilane are well-documented, making it readily identifiable.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 18666-26-7 | [1][2][11] |

| Molecular Formula | C₂₀H₂₀Si | [1][2] |

| Molecular Weight | 288.46 g/mol | [1][2] |

| Physical Form | Yellow to Brown Crystalline Powder | [2] |

| Purity | Typically ≥96-97% | [1][2] |

| Density (Calculated) | 1.084 g/cm³ | [1] |

| Boiling Point (Calculated) | 425.8 °C at 760 mmHg | [1] |

| Flash Point (Calculated) | 197.9 °C | [1] |

| InChI Key | DXYTUIWIDDBVLU-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

While a specific spectrum for the final product is not provided in the search results, its structure allows for the prediction of key ¹H NMR signals:

-

Si-CH₃ Protons: A sharp singlet in the upfield region (typically 0.0 to -0.5 ppm) corresponding to the six equivalent protons of the two methyl groups on the silicon atom. The ¹H NMR spectrum of the related starting material, dichlorodimethylsilane, shows a singlet for the methyl protons at approximately 0.80 ppm.[12]

-

Indenyl Protons: A series of complex multiplets in the aromatic region (approx. 6.5-7.5 ppm) for the protons on the benzene ring of the indenyl groups.

-

Cyclopentadienyl Protons: Signals for the protons on the five-membered ring will appear in the olefinic and aliphatic regions, with characteristic splitting patterns.

Core Application: Precursor to ansa-Metallocene Catalysts

The primary and most significant application of di(1H-inden-1-yl)dimethylsilane is its use as a ligand to synthesize ansa-zirconocene dichlorides, such as rac-dimethylsilyl-bis(1-indenyl)zirconium dichloride.[3][13] These complexes are potent catalysts in Ziegler-Natta type polymerizations.[4]

The synthesis involves another deprotonation step to form the dilithio salt of the ligand, which is then reacted with a zirconium source, typically zirconium(IV) chloride (ZrCl₄).[5][13]

Caption: Synthesis of an ansa-zirconocene from the pro-ligand.

This reaction typically yields a mixture of two diastereomers: the desired rac (racemic) isomer and the meso isomer.[13] The separation of these isomers is often crucial, as they exhibit different catalytic activities and stereoselectivities in olefin polymerization.[13] The rac isomer is particularly valuable for producing isotactic polypropylene.

References

- Sciforum. (2021-11-15). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl)

-

Organic Syntheses. 8 - Organic Syntheses Procedure. Available at: [Link]

-

National Institutes of Health (NIH). (2022-01-04). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Available at: [Link]

-

MDPI. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties. Available at: [Link]

-

Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric.... Available at: [Link]

-

LookChem. Experienced supplier of C20H20Si,Di-1H-Inden-1-Yl(Dimethyl)Silane,18666-26-7. Available at: [Link]

-

MDPI. (2021-08-16). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

-

The Royal Society of Chemistry. One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Available at: [Link]

-

Defense Technical Information Center (DTIC). (1978-03-27). The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium. Available at: [Link]

-

ACS Publications. n-Butyllithium-Induced Tandem[14][14]-Sigmatropic Rearrangement and Carbonyl Olefination of Allyl- 1,1-Dichlorovinyl Ethers. Available at: [Link]

-

National Institutes of Health (NIH). Dimethylsilanediol | C2H8O2Si | CID 14014 - PubChem. Available at: [Link]

-

KOPS - University of Konstanz. VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge. Available at: [Link]

-

PubMed. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. Available at: [Link]

-

National Institutes of Health (NIH). (2017-09-26). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Available at: [Link]

-

Angene Chemical. tert-butyl-[[3-[2-[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-yl]ethyl] -. Available at: [Link]

-

ChemBK. (2024-04-09). rac-Dimethylsilylbis(1-indenyl)zirconium dichloride. Available at: [Link]

-

Fisher Scientific. Bis(1H-inden-1-yl)dimethylsilane, 97%, Thermo Scientific. Available at: [Link]

-

National Institutes of Health (NIH). bis(5-chloro-1H-inden-2-yl)-dimethylsilane | C20H18Cl2Si - PubChem. Available at: [Link]

-

National Institutes of Health (NIH). bis[1-(1H-inden-1-yl)butyl]-dimethylsilane | C28H36Si | CID - PubChem. Available at: [Link]

-

National Institutes of Health (NIH). sodium;bis(1H-inden-1-yl)-dimethylsilane | C20H20NaSi+ - PubChem. Available at: [Link]

-

ResearchGate. (2025-08-10). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane | Request PDF. Available at: [Link]-Diphenyldisiloxane_from_Phenylsilane)

Sources

- 1. Experienced supplier of C20H20Si,Di-1H-Inden-1-Yl(Dimethyl)Silane,18666-26-7 [riyngroup.com]

- 2. Bis(1H-inden-1-yl)dimethylsilane, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 3. CAS 121009-93-6: rac-Dimethylsilylbis(1-indenyl)zirconium … [cymitquimica.com]

- 4. rac-Dimethylsilylbis(1-indenyl)zirconium dichloride | 121009-93-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 12. Dichlorodimethylsilane(75-78-5) 1H NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of di(1H-inden-1-yl)dimethylsilane

An In-Depth Technical Guide to the Molecular Structure and Application of Di(1H-inden-1-yl)dimethylsilane

Abstract

Di(1H-inden-1-yl)dimethylsilane, a cornerstone organosilicon compound, serves as a critical ligand precursor in the synthesis of ansa-metallocene catalysts. Its unique bridged structure, which gives rise to distinct stereoisomers, is fundamental to its utility in producing polymers with controlled tacticity. This guide provides a comprehensive examination of its molecular architecture, stereochemistry, synthesis, and its pivotal role in the field of catalysis, particularly for olefin polymerization. We will explore the causal relationships between its structural features and the performance of the resulting catalysts, offering field-proven insights for researchers and professionals in chemistry and materials science.

Introduction: The Significance of a Bridged Ligand

Di(1H-inden-1-yl)dimethylsilane (C₂₀H₂₀Si) is an organosilicon compound featuring two indenyl groups covalently linked by a dimethylsilyl bridge.[1][2][3] While a simple molecule in its own right, its true significance lies in its function as a ligand precursor for a class of catalysts known as ansa-metallocenes. These catalysts, typically based on Group 4 transition metals like zirconium or titanium, are renowned for their high activity and ability to control the microstructure of polymers.[4][5]

The dimethylsilyl bridge is not merely a linker; it imparts conformational rigidity to the final catalyst structure. This rigidity is the key to stereospecific polymerization, allowing for the precise synthesis of polymers with desired properties, such as isotactic or syndiotactic polypropylene. The ability to fine-tune polymer architecture through ligand design makes di(1H-inden-1-yl)dimethylsilane and its derivatives indispensable tools in modern materials science.

Molecular Structure and Stereoisomerism

The defining feature of di(1H-inden-1-yl)dimethylsilane is the presence of two indenyl groups that can be oriented in different spatial arrangements relative to the silicon-containing bridge. This leads to the formation of two key diastereomers: racemic (rac) and meso.

-

meso Isomer: In the meso form, the two indenyl groups are located on the same side of the plane defined by the silicon bridge. This results in a molecule with a plane of symmetry.

-

rac Isomer: In the rac form, the indenyl groups are on opposite sides of the silicon bridge. This configuration lacks a plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers.

The synthesis of di(1H-inden-1-yl)dimethylsilane typically yields a mixture of both rac and meso isomers.[6][7] The separation of these isomers is often a critical, though sometimes challenging, step, as the stereochemistry of the ligand directly dictates the geometry and catalytic behavior of the final metallocene complex.[6][8] For instance, rac-zirconocene complexes derived from this ligand are highly effective for producing isotactic polypropylene, whereas their meso counterparts generally yield atactic polypropylene.[6][9]

Caption: Molecular structure of di(1H-inden-1-yl)dimethylsilane.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀Si | [1][2][3] |

| Molecular Weight | 288.46 g/mol | [1][3] |

| CAS Number | 18666-26-7 | [1][2][3] |

| Appearance | Varies (often solid) | N/A |

| Density | ~1.084 g/cm³ | [1][3] |

| Purity | Typically ≥97% for research use | [2] |

Synthesis and Mechanistic Insights

The most common and direct route to di(1H-inden-1-yl)dimethylsilane is a one-pot synthesis involving nucleophilic substitution.[10][11][12] The causality behind this protocol is straightforward: the acidic proton on the five-membered ring of indene is removed by a strong base to create a potent indenide nucleophile, which then attacks the electrophilic silicon center of dichlorodimethylsilane.

Caption: General workflow for the synthesis of di(1H-inden-1-yl)dimethylsilane.

Experimental Protocol: A Self-Validating System

The following protocol outlines a standard laboratory procedure. Each step is designed to ensure the reaction proceeds efficiently and safely.

-

Preparation (Inert Atmosphere):

-

Action: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Causality: The indenide anion and organolithium reagents are extremely sensitive to air and moisture. An inert atmosphere is critical to prevent quenching of the reagents and ensure a high yield.

-

-

Indenide Formation:

-

Action: Dissolve indene in an anhydrous aprotic solvent (e.g., diethyl ether or THF). Cool the solution to 0°C or below in an ice bath.

-

Action: Add an equimolar amount of n-butyllithium (n-BuLi) dropwise via the dropping funnel over 30 minutes.

-

Causality: The dropwise addition at low temperature controls the exothermic deprotonation reaction, preventing side reactions. The formation of the lithium indenide salt is often indicated by a color change.

-

-

Silylation Reaction:

-

Action: In a separate flask, dissolve dichlorodimethylsilane (0.5 equivalents) in the same anhydrous solvent.

-

Action: Add the dichlorodimethylsilane solution dropwise to the cold lithium indenide solution. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Causality: Two equivalents of the indenide anion displace the two chloride leaving groups on the silicon atom. Using 0.5 equivalents of the dichlorosilane ensures it reacts completely with the indenide.

-

-

Workup and Isolation:

-

Action: Carefully quench the reaction by slowly adding deionized water or a saturated ammonium chloride solution.

-

Action: Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[11]

-

Action: Remove the solvent under reduced pressure to yield the crude product, which is a mixture of rac and meso isomers.

-

Causality: The aqueous workup removes the lithium chloride byproduct and any unreacted reagents.

-

-

Purification/Separation (Optional but Recommended):

-

Action: The crude product can be purified by column chromatography or fractional crystallization to separate the rac and meso isomers.[6]

-

Causality: The different polarities and crystal packing abilities of the diastereomers allow for their separation using standard laboratory techniques.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for identifying di(1H-inden-1-yl)dimethylsilane and, crucially, for distinguishing between its rac and meso forms.[13]

-

¹H NMR: The symmetry differences between the isomers result in distinct spectra. The two methyl groups on the silicon bridge are chemically equivalent in the C₂-symmetric rac isomer, often appearing as a single sharp singlet. In the Cₛ-symmetric meso isomer, these methyl groups are diastereotopic and thus chemically non-equivalent, typically giving rise to two separate singlets. The protons on the indenyl rings also show characteristic shifts and coupling patterns that differ between the two isomers.[14][15]

-

¹³C NMR: Similar to ¹H NMR, the number of distinct carbon signals can confirm the identity of the isomer. The meso isomer will exhibit more signals than the rac isomer due to its lower symmetry.[13][16]

Application in Metallocene Catalysis

The ultimate purpose of synthesizing di(1H-inden-1-yl)dimethylsilane is its conversion into an ansa-metallocene catalyst. This is achieved by reacting the ligand with a suitable metal precursor, most commonly a Group 4 metal halide like zirconium tetrachloride (ZrCl₄).

The process involves a second deprotonation of the ligand to form a dianion, which then coordinates to the metal center, displacing two chloride ions to form the final, neutral zirconocene dichloride complex. This complex is then activated with a co-catalyst, such as methylaluminoxane (MAO), to generate the catalytically active species for olefin polymerization.[4][5][17]

Caption: Formation and activation of an ansa-metallocene catalyst.

The rigid silyl bridge holds the indenyl rings in a fixed orientation, which controls how incoming olefin monomers can approach the active metal center. This steric control is the origin of the high stereoselectivity observed with these catalytic systems, enabling the production of polymers with precisely defined microstructures and, consequently, tailored physical properties.

Conclusion

Di(1H-inden-1-yl)dimethylsilane is more than a mere chemical compound; it is a molecular tool that enables precision in catalysis. Its structural dichotomy into rac and meso isomers provides a direct route to controlling polymer stereochemistry, a fundamental goal in materials science. Understanding the synthesis, structure, and function of this ligand is essential for researchers and professionals aiming to develop next-generation catalysts and advanced polymeric materials. The principles outlined in this guide—from the mechanistic details of its synthesis to the structural basis of its catalytic application—underscore the profound impact of molecular design on macroscopic properties.

References

- Vertex AI Search. (n.d.). Experienced supplier of C20H20Si, Di-1H-Inden-1-Yl(Dimethyl)Silane, 18666-26-7.

- SpectraBase. (n.d.). Di-1H-inden-1-yldimethylsilane - Optional[1H NMR] - Spectrum.

- Giffin, K. A., et al. (2022). Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties.

- Alfa Chemistry. (n.d.). CAS 18666-26-7 Di(1H-Inden-1-Yl)Dimethylsilane - Organosilicon.

- Alfa Chemistry. (n.d.). CAS 18666-26-7 Di-1H-Inden-1-Yl(Dimethyl)Silane - Organosilicon.

- Giffin, K. A., et al. (2022). Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties.

- ChemicalBook. (n.d.). DIMETHYLSILANE(1111-74-6) 1H NMR spectrum.

- ResearchGate. (n.d.). Synthesis of meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride (meso/rac-2).

- ResearchGate. (n.d.). Analyses of 1H- and 13C-NNR spectra of methyl (1-indenyl) silane (IV) compounds.

- Resconi, L., et al. (1996). Diastereoselective Synthesis, Molecular Structure, and Solution Dynamics of meso- and rac-[Ethylenebis(4,7-dimethyl-η5-1-indenyl)]zirconium Dichloride Isomers and Chain Transfer Reactions in Propene Polymerization with the rac Isomer. Organometallics, 15(23), 5046–5059.

- National Institutes of Health. (n.d.). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study.

- National Institutes of Health. (n.d.). Dimethyldivinylsilane | C6H12Si | CID 66339 - PubChem.

- ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds.

- Tian, Y., et al. (2015). Metallocene Catalytic Insertion Polymerization of 1-Silene to Polycarbosilanes. Scientific Reports, 5, 16274.

- Semantic Scholar. (n.d.). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts.

- Bowes, E. G., & Lipshutz, B. H. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Organic Process Research & Development, 21(10), 1634-1638.

- MDPI. (n.d.). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability.

- National Institutes of Health. (n.d.). Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}.

- ResearchGate. (n.d.). Unbridged metallocene dichloride complexes with mono-substituted indenyl ligands and their application for the polymerization of propene.

- National Institutes of health. (n.d.). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts.

- ResearchGate. (n.d.). From drug to adhesive: A new application of poly(dihydropyrimidin-2(1H)-one)s via the Biginelli polycondensation.

- MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.

- National Institutes of Health. (n.d.). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts.

- The Royal Society of Chemistry. (n.d.). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information.

- DergiPark. (n.d.). Synthesis, Spectroscopic Characterization, Crystal Structure, and DNA Docking Studies of A New Trans-Platinum Saccharinate Compl.

- ResearchGate. (n.d.). Crystal structure of 4-dimethylamino-pyridin-1-ium uracil-1-acetate, C13H16N4O4.

- Sciforum. (n.d.). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations.

- National Institutes of Health. (n.d.). Synthesis, molecular and crystal structure of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine.

- ResearchGate. (n.d.). Crystal structure of 1-(4,4-dimethyl-2,6-dithioxo-1,3,5-triazinan-1-yl)-3-(diethylaminocarbonyl)thiourea, C11H20N6OS3.

Sources

- 1. Experienced supplier of C20H20Si,Di-1H-Inden-1-Yl(Dimethyl)Silane,18666-26-7 [riyngroup.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sci-hub.box [sci-hub.box]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. DIMETHYLSILANE(1111-74-6) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Di(1H-inden-1-yl)dimethylsilane: A Comprehensive Technical Guide to a Pivotal Ligand Precursor in Catalysis

Abstract

This technical guide provides an in-depth exploration of di(1H-inden-1-yl)dimethylsilane, a critical ligand precursor in the synthesis of ansa-metallocene catalysts. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between the molecular architecture of this precursor and the performance of the resulting catalysts, particularly in the stereoselective polymerization of olefins. We will delve into the synthesis of di(1H-inden-1-yl)dimethylsilane, its conversion to zirconocene complexes, the nuanced roles of its isomeric forms (rac and meso), and the mechanistic underpinnings of its catalytic activity. This guide is intended for researchers, scientists, and professionals in the fields of organometallic chemistry, polymer science, and drug development who seek a comprehensive understanding of this versatile molecule.

Introduction: The Strategic Importance of the Dimethylsilyl Bridge

In the realm of single-site catalysis, ansa-metallocenes represent a significant leap forward, offering precise control over polymer microstructure.[1] The term "ansa," derived from the Greek word for "handle," aptly describes the bridging of two cyclopentadienyl-type ligands, which restricts their rotation and thereby imparts a specific geometry and stereoselectivity to the catalytic metal center.[1] Di(1H-inden-1-yl)dimethylsilane is a premier precursor for a class of these catalysts, where a dimethylsilyl group serves as the ansa-bridge between two indenyl moieties.

The choice of a dimethylsilyl bridge is not arbitrary; it is a strategic design element that profoundly influences the resulting catalyst's properties. The Si-C bonds are longer and more flexible than C-C bonds in ethylene-bridged analogues, which alters the geometry of the catalyst's active site. This, in turn, affects monomer coordination and insertion, ultimately dictating the stereochemistry of the growing polymer chain. Furthermore, the synthetic accessibility of silyl-bridged ligands makes them an attractive choice for catalyst development.

While the primary application of di(1H-inden-1-yl)dimethylsilane lies in the field of polymerization catalysis, its structural motifs have been explored in a limited capacity in the design of novel therapeutic agents, although this remains a nascent area of research. This guide will focus on its well-established and impactful role in catalysis.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of di(1H-inden-1-yl)dimethylsilane and its subsequent conversion to a zirconocene complex is a multi-step process that demands careful execution. The following protocols are designed to be self-validating, with characterization data provided at each key stage to ensure the integrity of the synthetic pathway.

Synthesis of di(1H-inden-1-yl)dimethylsilane

The synthesis of the ligand precursor involves the reaction of indenyl anion with dichlorodimethylsilane.

-

Reaction Scheme: 2 C₉H₇Li + (CH₃)₂SiCl₂ → (C₉H₇)₂Si(CH₃)₂ + 2 LiCl

Experimental Protocol: Synthesis of di(1H-inden-1-yl)dimethylsilane

Materials:

-

Indene (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂) (freshly distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Indenyl Anion Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled indene and anhydrous diethyl ether (or THF). Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of n-BuLi in hexanes via the dropping funnel while maintaining the temperature at 0 °C. The solution will typically turn from colorless to a reddish-orange color, indicating the formation of the indenyl lithium salt. Allow the reaction to stir at room temperature for 2-4 hours to ensure complete deprotonation.

-

Silylation: Cool the solution of indenyl lithium back to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of dichlorodimethylsilane in anhydrous diethyl ether (or THF). Add this solution dropwise to the indenyl lithium solution via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the low temperature to avoid side reactions.

-

Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a viscous oil or a low-melting solid, can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate.

Characterization Data (¹H NMR): The ¹H NMR spectrum of di(1H-inden-1-yl)dimethylsilane provides a clear signature of its structure.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 8H | Aromatic protons of the indenyl rings |

| ~6.5-6.8 | m | 2H | Olefinic protons of the indenyl rings |

| ~3.5 | m | 2H | Protons at the 1-position of the indenyl rings |

| ~-0.2 to 0.2 | s | 6H | Methyl protons on the silicon atom |

Note: The exact chemical shifts may vary depending on the solvent and the presence of isomers.

Synthesis of rac- and meso-dimethylsilylbis(indenyl)zirconium Dichloride

The dilithiated salt of di(1H-inden-1-yl)dimethylsilane is reacted with zirconium tetrachloride to yield a mixture of the rac and meso diastereomers of the ansa-zirconocene.[3]

-

Reaction Scheme: (C₉H₇)₂Si(CH₃)₂ + 2 n-BuLi → [Li(C₉H₆)]₂Si(CH₃)₂ + 2 C₄H₁₀ [Li(C₉H₆)]₂Si(CH₃)₂ + ZrCl₄ → rac/meso-[Cl₂Zr(η⁵-C₉H₆)₂Si(CH₃)₂] + 2 LiCl

Experimental Protocol: Synthesis of rac/meso-dimethylsilylbis(indenyl)zirconium Dichloride

Materials:

-

di(1H-inden-1-yl)dimethylsilane

-

n-Butyllithium (n-BuLi) in hexanes

-

Zirconium tetrachloride (ZrCl₄)

-

Anhydrous toluene

-

Anhydrous pentane or hexanes

Procedure:

-

Dilithiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve di(1H-inden-1-yl)dimethylsilane in anhydrous toluene. Cool the solution to -78 °C and slowly add two equivalents of n-BuLi in hexanes. Allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the dilithio salt.

-

Metathesis: In a separate Schlenk flask, suspend ZrCl₄ in anhydrous toluene. Cool this suspension to -78 °C. Slowly add the solution of the dilithiated ligand to the ZrCl₄ suspension via a cannula. A color change is typically observed.

-

Isolation and Isomer Separation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The resulting mixture contains both the rac and meso isomers. The isomers can often be separated by fractional crystallization.[3] Typically, the meso isomer is less soluble in non-polar solvents like toluene and can be isolated by filtration of the reaction mixture. The rac-enriched filtrate can then be concentrated and the rac isomer precipitated by the addition of a less polar solvent like pentane or hexanes.

Characterization Data: The rac and meso isomers can be distinguished by ¹H NMR spectroscopy, particularly by the chemical shifts of the silyl methyl protons and the protons on the indenyl rings.

| Isomer | Characteristic ¹H NMR Signals (δ, ppm) |

| meso | Typically shows a single set of signals for the indenyl protons and a singlet for the Si-CH₃ groups. |

| rac | Exhibits two distinct sets of signals for the indenyl protons and often two singlets for the diastereotopic Si-CH₃ groups. |

The Dichotomy of rac and meso Isomers in Catalysis

The synthesis of dimethylsilylbis(indenyl)zirconium dichloride typically yields a mixture of two diastereomers: rac and meso. The spatial arrangement of the indenyl ligands relative to the zirconium center defines these isomers and is the cornerstone of their differing catalytic behavior.

Diagram 1: A visual representation of the rac and meso isomers of dimethylsilylbis(indenyl)zirconium dichloride.

The C₂ symmetry of the rac isomer is crucial for the production of isotactic polypropylene, where the methyl groups of the polymer chain are all on the same side. In contrast, the Cₛ symmetry of the meso isomer typically leads to the formation of atactic polypropylene, with a random orientation of the methyl groups. However, it is important to note that under certain conditions, the meso isomer can exhibit higher activity in ethylene polymerization than its rac counterpart.[3]

Mechanism of Stereocontrol in Olefin Polymerization

The stereocontrol exerted by ansa-zirconocenes derived from di(1H-inden-1-yl)dimethylsilane is a direct consequence of the rigid ligand framework. The following diagram illustrates the generally accepted mechanism for stereocontrol in propylene polymerization using a C₂-symmetric (rac) catalyst.

Diagram 2: Simplified catalytic cycle for isotactic polypropylene synthesis.

The chirality of the active site on the rac isomer directs the incoming propylene monomer to coordinate with a specific orientation to minimize steric interactions with the indenyl ligands and the growing polymer chain. This leads to the repeated insertion of the monomer with the same stereochemistry, resulting in an isotactic polymer.

Quantitative Performance Data

The performance of catalysts derived from di(1H-inden-1-yl)dimethylsilane is highly dependent on the specific isomer, reaction conditions, and the type of olefin being polymerized. The following table summarizes typical performance data for ethylene and propylene polymerization.

| Catalyst System | Olefin | Activity (kg Polymer / (mol Zr * h)) | Polymer Molecular Weight (Mw, g/mol ) | Melting Point (Tm, °C) |

| rac-[Cl₂Zr(Ind)₂SiMe₂]/MAO | Propylene | 1,000 - 10,000 | 100,000 - 500,000 | 145 - 160 (isotactic) |

| meso-[Cl₂Zr(Ind)₂SiMe₂]/MAO | Propylene | 500 - 5,000 | 50,000 - 200,000 | Amorphous (atactic) |

| rac-[Cl₂Zr(Ind)₂SiMe₂]/MAO | Ethylene | 10,000 - 50,000 | 200,000 - 800,000 | ~135 (linear) |

| meso-[Cl₂Zr(Ind)₂SiMe₂]/MAO | Ethylene | 15,000 - 60,000 | 150,000 - 700,000 | ~135 (linear) |

Data compiled from various sources and are representative. Actual values can vary significantly with reaction conditions.

Conclusion and Future Outlook

Di(1H-inden-1-yl)dimethylsilane is a cornerstone ligand precursor in the development of high-performance ansa-metallocene catalysts. Its dimethylsilyl bridge provides a unique combination of rigidity and flexibility that allows for fine-tuning of the catalyst's stereoselectivity and activity. The ability to separate and utilize the distinct catalytic properties of the rac and meso isomers further enhances its versatility.

Future research in this area will likely focus on the synthesis of substituted derivatives of di(1H-inden-1-yl)dimethylsilane to further modulate the electronic and steric properties of the resulting catalysts. This will enable the production of polyolefins with even more precisely controlled microstructures and properties. While its application in drug development is currently limited, the rich organometallic chemistry of its derivatives may yet yield novel therapeutic agents. The foundational understanding of this ligand precursor, as detailed in this guide, will undoubtedly continue to fuel innovation in both catalysis and materials science.

References

-

ChemBK. rac-Dimethylsilylbis(1-indenyl)zirconium dichloride. (2024-04-09). Available from: [Link]

-

Tritto, I., et al. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties. Molecules2022 , 27(9), 2958. Available from: [Link]

-

ScienceOpen. Supporting Information. Available from: [Link]

-

Resconi, L., et al. Diastereoselective Synthesis, Molecular Structure, and Solution Dynamics of meso- and rac-[Ethylenebis(4,7-dimethyl-η5-1-indenyl)]zirconium Dichloride Isomers and Chain Transfer Reactions in Propene Polymerization with the rac Isomer. Organometallics1996 , 15(23), 5046–5059. Available from: [Link]

-

SpectraBase. Di-1H-inden-1-yldimethylsilane. Available from: [Link]

-

PubChem. Dimethyl-bis(2-methyl-1H-inden-1-yl)silane. Available from: [Link]

-

ResearchGate. Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. (2004). Available from: [Link]

-

KOPS. VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge. (1985). Available from: [Link]

-

ResearchGate. Synthesis and characterization of a silyl substituted bis(Indenyl) zirconium dichloride and comparison of its olefin polymerization behavior to a siloxy substituted analogue. (2001). Available from: [Link]

-

PubChem. Rac-dimethylsilylbis(1-indenyl)zirconium dichloride, min. 97%. Available from: [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2020). Available from: [Link]

-

Local Pharma Guide. CAS NO. 136946-83-3 | DIMETHYLBIS(INDENYL)SILANE. Available from: [Link]

-

ResearchGate. Analyses of 1H- and 13C-NNR spectra of methyl (1-indenyl) silane (IV) compounds. (1991). Available from: [Link]

-

Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (2020). Available from: [Link]

-

National Institutes of Health. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022). Available from: [Link]

- Google Patents. Method of synthesizing 1H-indazole compounds. (2011).

-

Organic Chemistry Portal. Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. (2016). Available from: [Link]

-

Sci-Hub. Preparation of dimethylsilyl bis-enol ethers. (1986). Available from: [Link]

-

Wikipedia. Ansa-metallocene. Available from: [Link]

-

INEOS OPEN. NEW METHOD FOR THE SYNTHESIS OF 1,3-DIALLYL-1,1,3,3-TETRAMETHYLDISILOXANE. (2021). Available from: [Link]

- Google Patents. Process for preparing methyllithium. (2005).

- Google Patents. Metallocenes containing aryl-substituted indenyl derivatives as ligands, process for their preparation, and their use as catalysts. (2000).

Sources

Introduction: The Architectural Advantage of ansa-Metallocenes

An In-depth Technical Guide to the Organometallic Chemistry of Silyl-Bridged Indenyl Ligands

This guide provides a comprehensive exploration of the synthesis, structure, and catalytic applications of organometallic complexes featuring silyl-bridged indenyl ligands. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles and practical methodologies that underscore the significance of these compounds, particularly in the realm of stereoselective olefin polymerization.

Ansa-metallocenes are organometallic compounds in which two cyclopentadienyl-type ligands are linked by a bridging group, creating a "handle" (ansa in Greek).[1] This structural constraint is not merely a synthetic curiosity; it fundamentally alters the complex's geometry and reactivity by preventing the rotation of the ligand rings.[1][2] Among the various bridging moieties developed, the dimethylsilyl (-SiMe₂) group is one of the most versatile and widely employed linkers.[1]

When combined with indenyl ligands—a cyclopentadienyl ring fused to a benzene ring—the resulting silyl-bridged ansa-indenyl metallocenes become exceptionally potent catalyst precursors. The indenyl ligand itself introduces unique electronic and steric properties, most notably the "indenyl effect." This phenomenon involves the facile rearrangement of the ligand's coordination from an η⁵ to an η³ bonding mode, which creates a vacant coordination site and dramatically accelerates associative substitution reactions at the metal center—a key step in many catalytic cycles.[3][4] This guide will elucidate the synergy between the silyl bridge and the indenyl ligand framework, from their synthesis to their performance in precision catalysis.

Synthetic Methodologies: From Ligand to Complex

The construction of silyl-bridged indenyl metallocenes is a multi-step process that requires careful control over reaction conditions to achieve the desired stereochemistry. The process can be logically divided into ligand synthesis and subsequent metalation.

Ligand Synthesis: Forging the Silyl Bridge

The most common strategy involves the sequential reaction of a dichlorosilane with two equivalents of an indenide anion. The indenide is typically generated in situ by deprotonating indene with a strong base like n-butyllithium (n-BuLi).[3]

Experimental Protocol: Synthesis of Dimethylsilyl-bis(indene)

-

Indenide Formation: To a solution of indene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (N₂ or Ar), add n-BuLi (2.0 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. This results in a solution of lithium indenide.

-

Silylation: Cool the lithium indenide solution back to -78 °C. Add dichlorodimethylsilane (1.0 equivalent) dropwise. The reaction is highly exothermic and must be controlled.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or hexane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. The resulting crude oil is purified by column chromatography or distillation to yield the dimethylsilyl-bis(indene) ligand as a mixture of diastereomers.

The causality behind this two-step, one-pot procedure lies in the nucleophilicity of the generated indenide anion, which readily attacks the electrophilic silicon center of the dichlorosilane. The use of two equivalents of the indenide ensures the formation of the desired bridged ligand.

The following diagram illustrates the general synthetic pathway for both the ligand and its subsequent metalation.

Caption: General synthesis of silyl-bridged indenyl ligands and their metallocene complexes.

Metalation: Installation of the Transition Metal

The final step is the complexation of the ligand to a transition metal, typically from Group 4 (Ti, Zr, Hf). This is achieved by deprotonating the bridged ligand again to form a dianion, which then reacts with a metal halide source in a salt metathesis reaction.[3]

Experimental Protocol: Synthesis of rac-[Dimethylsilyl-bis(indenyl)]zirconium Dichloride

-

Dianion Formation: Dissolve the dimethylsilyl-bis(indene) ligand (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere and cool to -78 °C. Add n-BuLi (2.0 equivalents) dropwise and allow the solution to warm to room temperature and stir for several hours to ensure complete deprotonation.

-

Metathesis: Prepare a slurry of zirconium tetrachloride (ZrCl₄, 1.0 equivalent) in anhydrous hexane or toluene. Cool this slurry to -78 °C. Add the solution of the ligand dianion dropwise to the ZrCl₄ slurry.

-

Isolation: Allow the reaction mixture to warm to room temperature and stir overnight. A precipitate will form. Filter the solid product and wash with cold hexane to remove soluble impurities. The product is often a mixture of the desired racemic (rac) and undesired meso isomers.

-

Purification/Separation: The separation of rac and meso isomers is crucial for stereoselective catalysis and is typically achieved by fractional crystallization, often from a toluene/hexane solvent system. The rac isomer is generally less soluble.

This procedure yields the catalytically relevant ansa-metallocene. The choice of solvent and temperature is critical for controlling the selectivity and yield of the desired rac isomer, which possesses C₂ symmetry.

Structural and Spectroscopic Characterization

The rigidity imposed by the silyl bridge leads to well-defined structural parameters that can be precisely determined.

Molecular Geometry

X-ray crystallography provides definitive proof of the solid-state structure.[5] The silyl bridge constrains the angle between the two indenyl ligand planes (the "bite angle"), which directly influences the geometry of the coordination sphere available for the incoming monomer during catalysis.[1] In a typical dimethylsilyl-bridged zirconocene, this angle is more acute than in its unbridged analogue.[1]

The diagram below depicts the key structural features of a C₂-symmetric (rac) silyl-bridged bis(indenyl) metallocene.

Caption: Key geometric features of a silyl-bridged ansa-indenyl metallocene.

Table 1: Representative Structural Data for Me₂Si(Ind)₂MCl₂ Complexes

| Metal (M) | M-Centroid (Å) | Ind-M-Ind Angle (α) | Si-M Distance (Å, non-bonding) |

| Ti | ~2.06 | ~125° | ~3.3 |

| Zr | ~2.22 | ~127° | ~3.5 |

| Hf | ~2.19 | ~126° | ~3.4 |

Note: Values are approximate and vary with substitution and crystal packing.

Spectroscopic Signatures

-

¹H NMR: The protons on the silicon bridge (e.g., -Si(CH₃)₂) typically appear as sharp singlets, often with distinct chemical shifts for the rac and meso isomers, allowing for the determination of isomeric purity in solution.

-

²⁹Si NMR: This technique provides direct evidence of the silicon environment, with characteristic shifts for the silyl bridge.

-

X-ray Crystallography: This is the gold standard for unambiguously determining the solid-state molecular structure and confirming the C₂ (rac) or Cₛ (meso) symmetry.

Applications in Catalysis: Precision Polymerization

The primary application of silyl-bridged indenyl metallocenes is in olefin polymerization.[2][6] When activated with a cocatalyst, such as methylaluminoxane (MAO) or a borate, they form highly active cationic species that polymerize olefins with remarkable control over the polymer's properties.

Stereoselective Polymerization of Propylene

This is the hallmark application of these catalysts. The rigid ligand framework dictates the orientation of the incoming propylene monomer at the active site, thereby controlling the stereochemistry of the resulting polymer chain.

-

rac Isomers (C₂ symmetry): These complexes produce isotactic polypropylene , where all methyl groups are on the same side of the polymer backbone. The two equivalent coordination sites on the catalyst enforce the same orientation for each monomer insertion.

-

meso Isomers (Cₛ symmetry): These complexes generate syndiotactic polypropylene , with methyl groups alternating on opposite sides of the chain.

The ability to produce polymers with high tacticity is a direct consequence of the locked, chiral environment created by the ansa-ligand framework.

Catalytic Cycle and Activation

The precatalyst, typically a dichloride complex, is activated by the cocatalyst, which abstracts a chloride ligand to generate a coordinatively unsaturated, cationic metal-alkyl species. This is the active catalyst that initiates polymerization.

Caption: Simplified catalytic cycle for metallocene-catalyzed olefin polymerization.

Table 2: Catalytic Performance in Propylene Polymerization

| Catalyst Precursor | Cocatalyst | Activity (kg PP / (mol·h)) | Polymer Tacticity |

| rac-Me₂Si(Ind)₂ZrCl₂ | MAO | > 25,000 | Isotactic (>95%) |

| meso-Me₂Si(Ind)₂ZrCl₂ | MAO | ~5,000 | Syndiotactic |

| rac-Et(Ind)₂ZrCl₂ (ethylene-bridged) | MAO | ~20,000 | Isotactic |

Note: Activities are highly dependent on reaction conditions (temperature, pressure, concentrations).

The data clearly show the high activity of the silyl-bridged zirconocene and its ability to control polymer microstructure based on its stereochemistry.

Conclusion and Future Outlook

Silyl-bridged indenyl ligands are a cornerstone of modern organometallic chemistry and catalysis. The combination of the rigidifying ansa-bridge and the electronically flexible indenyl group creates a powerful platform for designing highly active and selective catalysts. The synthetic accessibility and tunable nature of these ligands have enabled the production of specialty polymers with precisely controlled properties, transforming the plastics industry.

Future research continues to focus on modifying the ligand framework with different substituents to fine-tune electronic and steric properties, developing dinuclear complexes for enhanced activity, and expanding the catalytic scope beyond polymerization into other areas of organic synthesis.[7][8] The principles established by the study of these systems provide a robust foundation for the rational design of next-generation catalysts for a wide range of chemical transformations.

References

- Effects of the Bridges of Ansa‐Metallocene Complexes on the Catalytic Activity for Ethylene Polymerization. (n.d.). Sci-Hub.

-

Ansa-Metallocene Polymerization Catalysts: Effects of the Bridges on the Catalytic Activities. (2005). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Syntheses of Silylene-Bridged Thiophene-Fused Cyclopentadienyl ansa-Metallocene Complexes for Preparing High-Performance Supported Catalyst. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

- Ansa-metallocene compound and method for preparing supported catalyst using same. (2015). Google Patents.

-

Ansa-metallocene. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Synthesis, characterisation and ethylene polymerisation performance of silyl bridged peralkylated bis(indenyl) zirconocenes. (2020). OUCI. Retrieved January 22, 2026, from [Link]

-

ansa-Metallocene derivatives. 27. Chiral zirconocene complexes with two dimethylsilylene bridges. (1992). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Enantiomerically Pure ansa-η5-Complexes of Transition Metals as an Effective Tool for Chirality Transfer. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Transition metal indenyl complex. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Indenylmetal Catalysis in Organic Synthesis. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

Sources

- 1. Ansa-metallocene - Wikipedia [en.wikipedia.org]

- 2. EP2824107A1 - Ansa-metallocene compound and method for preparing supported catalyst using same - Google Patents [patents.google.com]

- 3. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 4. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sci-Hub. Synthesis and Structures of Cycloalkylidene‐Bridged Cyclopentadienyl Metallocene Catalysts: Effects of the Bridges of Ansa‐Metallocene Complexes on the Catalytic Activity for Ethylene Polymerization / Chemistry – A European Journal, 2004 [sci-hub.jp]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and History of ansa-Metallocenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the discovery and historical development of ansa-metallocenes. From their conceptual origins to their revolutionary impact on stereoselective polymerization, we delve into the key scientific breakthroughs, experimental methodologies, and the brilliant minds that shaped this pivotal field of organometallic chemistry. This document is intended to serve as an in-depth resource, elucidating the causal relationships behind experimental choices and providing a robust framework for understanding the structure-activity relationships that define these remarkable catalysts.

Introduction: The Dawn of a New Era in Catalysis

The mid-20th century witnessed the birth of organometallic chemistry, with the discovery of ferrocene in 1951 marking a pivotal moment.[1][2] This novel "sandwich" compound, with an iron atom nestled between two cyclopentadienyl (Cp) anions, challenged existing bonding theories and opened the door to a new class of molecules: the metallocenes.[1] Early explorations of metallocenes in catalysis, particularly in Ziegler-Natta polymerization, showed promise but were often plagued by low activity.[3][4] The breakthrough came with the realization that modifying the ligand framework could dramatically alter the catalytic properties of the metal center. This set the stage for the development of ansa-metallocenes, a class of compounds that would revolutionize the field of polymer science.

The term "ansa-metallocene," derived from the Latin word for "handle," was first coined by Arthur Lüttringhaus and W. Kullick in the 1950s to describe ferrocenes with an alkylidene bridge linking the two cyclopentadienyl rings.[5][6] This structural modification, the ansa-bridge, imposes a rigid geometry on the metallocene framework, preventing the free rotation of the Cp ligands.[5] This seemingly simple alteration has profound consequences for the stereochemistry of the metal's coordination sphere, a feature that would later be harnessed to achieve unprecedented control over polymer microstructures.

The Pioneering Synthesis: From Concept to Reality

The journey from the initial concept of bridged metallocenes to their practical synthesis was a multi-decade endeavor, marked by significant contributions from several research groups. The early work in the 1960s on ferrocenophanes laid the groundwork for the synthesis of more reactive early transition metal ansa-metallocenes.[7][8]

Brintzinger's Breakthrough: The First Chiral ansa-Metallocenes

A monumental leap forward occurred in the late 1970s and early 1980s through the pioneering work of Hans-Hermann Brintzinger and his research group. In 1979, they reported the synthesis of the first optically active ansa-titanocene complex.[9] This achievement was significant as it demonstrated that the rigid ansa-bridge could be used to create a chiral environment around the metal center.

The synthesis of Brintzinger's early ansa-metallocenes, such as rac-(C₂H₄)(Ind)₂MCl₂ (M = Ti, Zr), involved the reaction of the dianion of the bridged bis(indenyl) ligand with the corresponding metal tetrachloride.[10][11][12] This reaction, however, typically yielded a mixture of the desired chiral racemic (rac) isomer and the achiral meso isomer, necessitating tedious separation procedures.[12][13]

The challenge of selectively synthesizing the desired rac isomer spurred further innovation. Researchers developed strategies to control the stereochemical outcome of the reaction, including modifying the bridging group and the substituents on the cyclopentadienyl or indenyl rings.[14][15]

The Kaminsky Catalyst: Unleashing Unprecedented Activity

While the synthesis of chiral ansa-metallocenes was a crucial step, their true potential was unlocked by the discovery of a highly effective cocatalyst. In 1980, Walter Kaminsky and his colleagues discovered that combining metallocenes with methylaluminoxane (MAO) resulted in catalytic systems with exceptionally high activity for olefin polymerization.[3][4][16] This combination, now famously known as the Kaminsky catalyst, represented a paradigm shift in the field.[3][16][17][18]

The role of MAO is twofold: it alkylates the metallocene dihalide and then abstracts a ligand (such as chloride or methyl) to generate a highly electrophilic, coordinatively unsaturated cationic metal center, which is the active catalytic species.[3]

The combination of Brintzinger's chiral ansa-metallocenes with Kaminsky's MAO activator proved to be a watershed moment. In 1984, Ewen and, independently, Kaminsky and Brintzinger, demonstrated that a C₂-symmetric rac-ansa-zirconocene, when activated with MAO, could polymerize propylene to highly isotactic polypropylene.[10][19] This was a landmark achievement, as it provided a direct link between the catalyst's molecular symmetry and the resulting polymer's microstructure.

The Era of Stereoselective Polymerization

The discovery that chiral ansa-metallocenes could control polymer tacticity opened up a new world of possibilities for designing polymers with tailored properties. The ability to synthesize isotactic, syndiotactic, and atactic polymers by simply changing the ligand geometry of the ansa-metallocene catalyst was a testament to the power of rational catalyst design.[15][16][17]

The Role of Symmetry in Stereocontrol

The stereochemical outcome of the polymerization is dictated by the symmetry of the ansa-metallocene catalyst.[15]

-

C₂-Symmetric ansa-Metallocenes: These catalysts, which possess a C₂ axis of rotation, produce isotactic polymers. The two coordination sites are enantiomorphic, and the growing polymer chain is forced to occupy one of these sites, leading to the insertion of each new monomer with the same stereochemistry.[15]

-

Cₛ-Symmetric ansa-Metallocenes: These catalysts have a mirror plane of symmetry and lead to the formation of syndiotactic polymers. The two coordination sites are diastereotopic, and the growing polymer chain alternates between these sites with each monomer insertion, resulting in an alternating stereochemistry in the polymer backbone.[16][20]

-

C₁-Symmetric (Asymmetric) ansa-Metallocenes: These catalysts lack any symmetry elements and can produce a variety of polymer microstructures, including hemiisotactic or stereoblock polymers, depending on the specific ligand design.[15]

Key Experimental Protocols: A Glimpse into the Lab

The synthesis and handling of ansa-metallocenes and their activators require rigorous air- and moisture-free techniques, typically employing Schlenk lines or gloveboxes.

Experimental Protocol: Synthesis of rac-(EBI)Zr(NMe₂)₂ [14][21]

This protocol describes a high-yield synthesis of a common ansa-zirconocene precursor via an amine elimination reaction.

-

Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with equimolar amounts of Zr(NMe₂)₄ and 1,2-bis(3-indenyl)ethane ((EBI)H₂).

-

Solvent Addition: Anhydrous toluene is added to the flask.

-

Reaction: The reaction mixture is heated to 100°C with stirring. The dimethylamine byproduct is allowed to evolve from the reaction vessel.

-

Monitoring: The reaction is monitored by ¹H NMR spectroscopy until completion.

-

Isolation: The solvent is removed under vacuum, and the resulting solid is recrystallized from hexane to yield pure rac-(EBI)Zr(NMe₂)₂ as a crystalline solid.

Experimental Protocol: Propylene Polymerization with a rac-ansa-Zirconocene/MAO System

This protocol outlines a typical laboratory-scale polymerization reaction.

-

Catalyst Preparation: In a nitrogen-filled glovebox, a known amount of the rac-ansa-zirconocene dichloride is dissolved in toluene in a Schlenk flask.

-

Activator Addition: A calculated excess of MAO solution in toluene is added to the metallocene solution, and the mixture is stirred for a specified time to allow for activation.

-

Polymerization: The activated catalyst solution is injected into a temperature-controlled reactor containing toluene saturated with propylene at a constant pressure.

-

Quenching: After the desired reaction time, the polymerization is quenched by the addition of acidified methanol.

-

Polymer Isolation: The precipitated polymer is filtered, washed with methanol, and dried under vacuum to a constant weight.

-

Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and ¹³C NMR spectroscopy for tacticity analysis.

Evolution and Modern Frontiers

The initial discoveries of Brintzinger, Kaminsky, and Ewen laid the foundation for a vast and dynamic field of research. Since the 1980s, the development of ansa-metallocenes has continued at a rapid pace, with a focus on:

-

Fine-tuning Ligand Architecture: The introduction of different bridging groups (e.g., -SiMe₂-, -CMe₂-) and substituents on the Cp/indenyl rings has allowed for precise control over the catalyst's steric and electronic properties, leading to improved activity, stereoselectivity, and the ability to polymerize a wider range of monomers.[5][15][22]

-

Post-Metallocene Catalysts: The design principles learned from ansa-metallocenes have inspired the development of new classes of "post-metallocene" catalysts, such as constrained geometry catalysts and those based on non-cyclopentadienyl ligands.[23]

-

Asymmetric Catalysis: Enantiomerically pure ansa-metallocenes have found applications beyond polymerization, serving as highly effective catalysts in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.[9]

-

Industrial Applications: While not yet ubiquitous in large-scale commodity polymer production, ansa-metallocene catalysts are employed in the manufacture of specialty polymers with unique properties, such as elastomers and engineering plastics.

Conclusion

The discovery and development of ansa-metallocenes represent a triumph of rational catalyst design. From the initial conceptualization of a bridged metallocene to the precise control of polymer microstructure, this journey has been driven by a deep understanding of organometallic chemistry and reaction mechanisms. The legacy of these remarkable catalysts continues to shape the landscape of modern polymer science and asymmetric catalysis, providing a powerful toolkit for chemists to create new materials with unprecedented precision and control.

References

-

Kaminsky, W. The discovery of metallocene catalysts and their present state of the art. Journal of Polymer Science Part A: Polymer Chemistry, 2004 , 42(16), 3911–3921. [Link]

-

Dzhemilev, U. M., & Ibragimov, A. G. Enantiomerically Pure ansa-η5-Complexes of Transition Metals as an Effective Tool for Chirality Transfer. Symmetry, 2023 , 15(2), 434. [Link]

-

Kaminsky catalyst. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Jordan, R. F., LaPointe, R. E., & Bradley, P. K. Efficient Synthesis of Chiral ansa-Metallocenes by Amine Elimination. Synthesis, Structure, and Reactivity of rac-(EBI)Zr(NMe2)2. Journal of the American Chemical Society, 1997 , 119(24), 5629–5630. [Link]

-

Hiyama, T., & Oshima, K. (Eds.). (2005). Developments of Chiral Metallocenes as Polymerization Catalysts. Molecules, 10(5), 620-631. [Link]

-

Kaminsky-Katalysatoren. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Kim, K. H., & Kim, Y. A Density Functional Study on the Stereoselectivity of Styrene Polymerization with ansa-Metallocene Catalyst. Macromolecules, 2001 , 34(22), 7596–7602. [Link]

-

Shapiro, P. J. The evolution of the ansa-bridge and its effect on the scope of metallocene chemistry. Coordination Chemistry Reviews, 2002 , 231(1-2), 67-81. [Link]

-

Prades, A., Tricas, H., Guarrotta, F., Finze, M., & Balázs, G. An Asymmetric Dinuclear Bis(ansa-Zirconocene) Complex: Synthesis and Performance in Olefin (co-)Polymerization. Inorganics, 2023 , 11(7), 299. [Link]

-

ansa-metallocene. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Xiao, A., & Lin, S. Recent research progress in influence of the ansa-zirconcene catalytic system on the polypropylene microstructure. Journal of Polymer Research, 2006 , 13, 281–291. [Link]

-

Green, M. L. H., & O'Hare, D. A New Class of Chiral Bridged Metallocene: Synthesis, Structure, and Olefin (Co)polymerization Behavior of rac- and meso-1,2-CH2CH2{4-(7-Me-indenyl)}2ZrCl2. Journal of the American Chemical Society, 1994 , 116(24), 11018–11019. [Link]

-

Kaminsky catalyst. In Academic Dictionaries and Encyclopedias. Retrieved January 21, 2026, from [Link]

- Jordan, R. F. (1995). Novel synthesis of ansa-metallocene catalysts (U.S. Patent No. EP0763044B1).

-

Alt, H. G., & Zenk, R. ansa-metallocene derivatives : XXI. Syntheses of etheno-bridged ansa-titanocene derivatives by the McMurry reaction. Journal of Organometallic Chemistry, 1996 , 522(1), 39-44. [Link]

-

Wild, F. R. W. P., Wasiucionek, M., Huttner, G., & Brintzinger, H. H. ansa-metallocene derivatives : VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridged tetrahydroindenyl ligands. Journal of Organometallic Chemistry, 1985 , 288(1), 63-67. [Link]

-

Kaminsky, W. Highly active metallocene catalysts for olefin polymerization. Journal of the Chemical Society, Dalton Transactions, 1998 , (9), 1413-1418. [Link]

-

Wild, F. R. W. P., Zsolnai, L., Huttner, G., & Brintzinger, H. H. ansa-Metallocene Derivatives. IV. Synthesis and molecular structures of chiral ansa-titanocene derivatives with bridged tetrahydroindenyl ligands. Journal of Organometallic Chemistry, 1982 , 232(3), 233-247. [Link]

-

Wild, F. R. W. P., Wasiucionek, M., Huttner, G., & Brintzinger, H. H. (2016). ansa-metallocene derivatives : VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridged tetrahydroindenyl ligands. ResearchGate. [Link]

-

Okuda, J. Rare earth metal complexes that contain linked amido-cyclopentadienyl ligands: ansa-metallocene mimics and “constrained geometry” catalysts. Dalton Transactions, 2003 , (12), 2367-2378. [Link]

-

Wiesenfeldt, H., Reinmuth, A., Barsties, E., Evertz, K., & Brintzinger, H. H. Racemic and meso diastereomers of group IV metallocene derivatives with symmetrically substituted, dimethylsilanediyl-bridged cyclopentadienyl ligands. Journal of Organometallic Chemistry, 1989 , 369(3), 359-370. [Link]

-

Deacon, G. B., Forsyth, C. M., Jaroschik, F., Junk, P. C., & Kay, D. L. Ansa-effects in alkaline earth metal octaphenylmetallocenophanes and a derived ansa-ferrocene. Dalton Transactions, 2017 , 46(36), 12196-12204. [Link]

-

Knight, P. D., & Bercaw, J. E. Racemic−Meso Interconversion for ansa-Scandocene and ansa-Yttrocene Derivatives. Molecular Structures of rac-{Me2Si[η5-C5H2-2,4-(CHMe2)2]2}ScCl·LiCl(THF)2, [meso-{Me2Si[η5-C5H2-2,4-(CHMe2)2]2}Y(μ2-Cl)]2, and meso-{Me2Si[η5-C5H2-2,4-(CHMe2)2]2}Zr(NMe2)2. Organometallics, 2000 , 19(15), 2862–2874. [Link]

- Kim, D. H., Lee, J. H., & Kim, S. Y. (2015). Ansa-metallocene compound and method for preparing supported catalyst using same (U.S. Patent No. EP2824107A1).

-

Metallocene. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Deacon, G. B., Forsyth, C. M., Jaroschik, F., Junk, P. C., & Kay, D. L. Ansa-effects in alkaline earth metal octaphenylmetallocenophanes and a derived ansa-ferrocene. Dalton Transactions, 2017 , 46(36), 12196-12204. [Link]

-

Wang, B. Ansa-Metallocene Polymerization Catalysts: Effects of the Bridges on the Catalytic Activities. Coordination Chemistry Reviews, 2006 , 250(1-2), 242-258. [Link]

-

Timeline showing the historical progress in the polymerization process... In ResearchGate. Retrieved January 21, 2026, from [Link]

-

Spaleck, W., Küber, F., Winter, A., Rohrmann, J., Bachmann, B., Antberg, M., ... & Herrmann, W. A. ansa-Metallocene Derivatives. 30. Syntheses and Structures of Titanocene, Zirconocene, and Vanadocene Dichloride Complexes with Two Ethanediyl Bridges. Organometallics, 1994 , 13(3), 954–963. [Link]

-

Arthur Lüttringhaus's research while affiliated with University of Freiburg and other places. In ResearchGate. Retrieved January 21, 2026, from [Link]

-

10.1: Historical Background and Introduction into Metallocenes. In Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

- 1. Metallocene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Kaminsky catalyst - Wikipedia [en.wikipedia.org]

- 4. Kaminsky-Katalysatoren – Wikipedia [de.wikipedia.org]

- 5. Ansa-metallocene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ansa -effects in alkaline earth metal octaphenylmetallocenophanes and a derived ansa -ferrocene - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01881A [pubs.rsc.org]

- 9. Enantiomerically Pure ansa-η5-Complexes of Transition Metals as an Effective Tool for Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Kaminsky_catalyst [chemeurope.com]

- 17. en-academic.com [en-academic.com]

- 18. Highly active metallocene catalysts for olefin polymerization - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Rare earth metal complexes that contain linked amido-cyclopentadienyl ligands: ansa-metallocene mimics and “constrained geometry” catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of Di(1H-inden-1-yl)dimethylsilane

This guide provides a comprehensive technical overview of the core electronic properties of di(1H-inden-1-yl)dimethylsilane. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental electronic characteristics of this and related organosilane compounds. This document moves beyond a simple recitation of data, offering insights into the structural basis for the electronic behavior of this molecule and the experimental and computational methodologies used for its characterization.

Executive Summary: The Electronic Profile of a Unique Organosilane

Di(1H-inden-1-yl)dimethylsilane is an organosilicon compound featuring two indenyl moieties linked by a dimethylsilyl bridge. Its electronic properties are of significant interest due to the interplay between the extended π-electron systems of the indenyl groups and the nature of the silicon-carbon bonds in the dimethylsilyl linker. While specific experimental data for this compound is not extensively reported in publicly accessible literature, its electronic characteristics can be confidently inferred from the well-established properties of its constituent functional groups and data from analogous molecules. This guide will elucidate these properties, focusing on the frontier molecular orbitals (HOMO and LUMO), the influence of the indenyl ligand and the dimethylsilyl bridge, and the standard methodologies for empirical and theoretical investigation.

Molecular Architecture and its Electronic Implications

The molecular structure of di(1H-inden-1-yl)dimethylsilane, with the chemical formula C₂₀H₂₀Si and a molecular weight of 288.46 g/mol , is the primary determinant of its electronic behavior. The key architectural features are the two indenyl groups and the central dimethylsilyl bridge.

The Indenyl Ligand: A Source of a Reduced HOMO-LUMO Gap